
4-(2,3,4-Trihydroxyphenyl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3,4-Trihydroxyphenyl)but-3-en-2-one is a chemical compound known for its unique structure and properties It is characterized by the presence of three hydroxyl groups attached to a phenyl ring and a butenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3,4-Trihydroxyphenyl)but-3-en-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,3,4-trihydroxybenzaldehyde with a suitable enone precursor in the presence of a base catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard chromatographic techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(2,3,4-Trihydroxyphenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated phenyl derivatives.
Scientific Research Applications
4-(2,3,4-Trihydroxyphenyl)but-3-en-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,3,4-Trihydroxyphenyl)but-3-en-2-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, modulating oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Phenylbut-3-en-2-one: Lacks the hydroxyl groups, resulting in different chemical properties and reactivity.
(3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone: Contains additional hydroxyl groups, leading to enhanced biological activity.
Uniqueness
4-(2,3,4-Trihydroxyphenyl)but-3-en-2-one is unique due to its specific arrangement of hydroxyl groups and the butenone moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H10O4 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
(E)-4-(2,3,4-trihydroxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H10O4/c1-6(11)2-3-7-4-5-8(12)10(14)9(7)13/h2-5,12-14H,1H3/b3-2+ |
InChI Key |
YQEXQDXAWYKWPE-NSCUHMNNSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=C(C(=C(C=C1)O)O)O |
Canonical SMILES |
CC(=O)C=CC1=C(C(=C(C=C1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


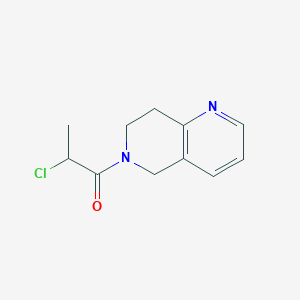
![4-broMo-5-Methyl-7-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B13569923.png)
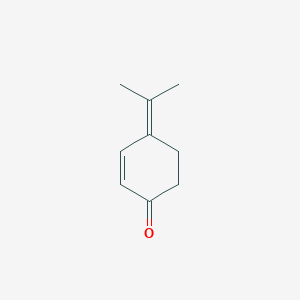
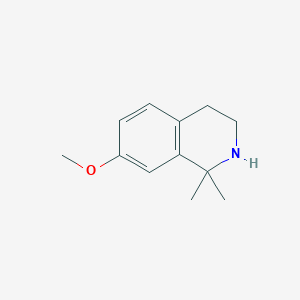



![2-Oxabicyclo[2.2.1]heptan-4-amine](/img/structure/B13569974.png)
![5-(((9h-Fluoren-9-yl)methoxy)carbonyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B13569975.png)
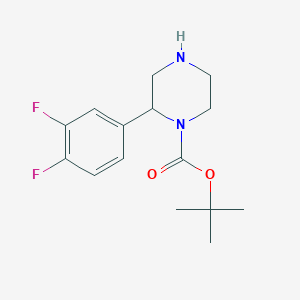
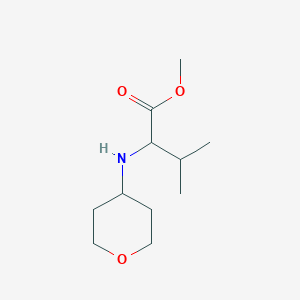
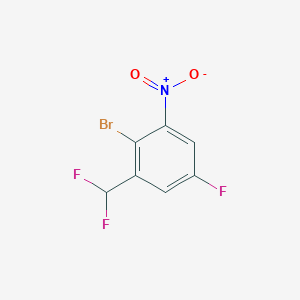

![3-(difluoromethyl)-1-methyl-N-[4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-5-yl]-1H-pyrazole-4-carboxamide](/img/structure/B13570017.png)
